Cas no 2229654-99-1 (3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine)

3-3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine is a fluorinated pyrazole derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a difluoromethyl group, which enhances metabolic stability and bioavailability, making it a valuable intermediate for the synthesis of biologically active compounds. The presence of the prop-2-en-1-amine moiety offers versatility for further functionalization, enabling the development of novel derivatives. This compound is particularly useful in the design of crop protection agents due to its ability to modulate enzyme activity and improve pest resistance profiles. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications.
3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine structure
2229654-99-1 structure
Product name:3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine
CAS No:2229654-99-1
MF:C8H11F2N3
Molecular Weight:187.189848184586
CID:6059386
PubChem ID:165784217

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine
    • EN300-1973985
    • 2229654-99-1
    • 3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
    • インチ: 1S/C8H11F2N3/c1-13-5-6(3-2-4-11)7(12-13)8(9)10/h2-3,5,8H,4,11H2,1H3/b3-2+
    • InChIKey: RZZJLSGPVMCEQU-NSCUHMNNSA-N
    • SMILES: FC(C1C(/C=C/CN)=CN(C)N=1)F

計算された属性

  • 精确分子量: 187.09210369g/mol
  • 同位素质量: 187.09210369g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • XLogP3: 0.4

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1973985-0.1g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
0.1g
$867.0 2023-09-16
Enamine
EN300-1973985-1.0g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
1g
$1229.0 2023-05-31
Enamine
EN300-1973985-0.5g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
0.5g
$946.0 2023-09-16
Enamine
EN300-1973985-10g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
10g
$4236.0 2023-09-16
Enamine
EN300-1973985-5.0g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
5g
$3562.0 2023-05-31
Enamine
EN300-1973985-2.5g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
2.5g
$1931.0 2023-09-16
Enamine
EN300-1973985-10.0g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
10g
$5283.0 2023-05-31
Enamine
EN300-1973985-0.05g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
0.05g
$827.0 2023-09-16
Enamine
EN300-1973985-0.25g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
0.25g
$906.0 2023-09-16
Enamine
EN300-1973985-5g
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
2229654-99-1
5g
$2858.0 2023-09-16

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine 関連文献

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amineに関する追加情報

Introduction to 3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine (CAS No. 2229654-99-1)

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229654-99-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a pyrazole core substituted with a difluoromethyl group, a methyl group, and an allylamine moiety, making it a versatile scaffold for drug discovery and development. The structural configuration of this molecule imparts unique electronic and steric properties that make it a promising candidate for various therapeutic applications.

The compound's molecular structure, characterized by a fused pyrazole ring and an alkenylamine side chain, positions it as a potential building block for small-molecule inhibitors targeting enzyme-catalyzed reactions. Recent advancements in computational chemistry and molecular modeling have highlighted the pharmacophoric potential of such structures in modulating biological pathways associated with inflammation, metabolic disorders, and cancer progression. The presence of the difluoromethyl group enhances metabolic stability while maintaining lipophilicity, key attributes for drug-like properties.

In the realm of medicinal chemistry, the pyrazole scaffold is well-documented for its role in developing bioactive molecules. For instance, derivatives of pyrazole have been explored as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The specific substitution pattern in 3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine suggests potential interactions with protein targets such as Janus kinases (JAKs) or tyrosine kinases, which are implicated in autoimmune diseases and hematological malignancies. Preliminary computational studies indicate favorable binding affinities to these targets, warranting further experimental validation.

Recent publications have demonstrated the utility of fluorinated aromatic systems in enhancing drug efficacy and bioavailability. The difluoromethyl substituent not only improves pharmacokinetic profiles but also modulates reactivity through electronic effects. This feature has been exploited in designing molecules with improved binding to biological receptors, as evidenced by studies on fluoroarylpyrazoles used in oncology research. The incorporation of this moiety into 3-(3-difluoromethyl)-1-methylpyrazolylpropenamine may confer similar advantages, making it a valuable candidate for structure-based drug design.

The alkenylamine portion of the molecule introduces conformational flexibility, which can be exploited to optimize receptor interactions. Allylamine derivatives are known to exhibit diverse biological activities due to their ability to engage multiple binding pockets on macromolecular targets. In particular, the propenyl chain provides a spatial orientation that could enhance solubility while maintaining membrane permeability—a critical balance for oral bioavailability. This structural feature aligns with current trends in developing next-generation therapeutics that combine lipophilicity and water solubility.

Current research trends emphasize the integration of machine learning and artificial intelligence in virtual screening processes to accelerate hit identification. The chemical space represented by 3-(3-difluoromethyl)-1-methylpyrazolylpropenamine is amenable to such computational approaches due to its well-defined scaffold and substituents. High-throughput virtual screening has identified several analogs with enhanced potency against inflammatory cytokine pathways, suggesting that this compound may serve as a lead for further optimization.

The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include cross-coupling reactions between halogenated pyrazoles and organometallic reagents, followed by functional group manipulations to introduce the allylamine moiety. Advances in catalytic systems have enabled more efficient routes to complex heterocycles like pyrazoles, reducing reaction times and improving yields—a critical consideration for industrial-scale production.

In conclusion,3-(3-difluoromethyl)-1-methylpyrazolylpropenamine (CAS No. 2229654-99-1) represents a structurally intriguing molecule with potential therapeutic applications across multiple disease areas. Its unique combination of substituents—particularly the difluoromethyl group—enhances its suitability as a drug candidate by improving metabolic stability and lipophilicity while maintaining bioactivity. Ongoing studies are exploring its efficacy against inflammatory diseases and cancer models, with promising preliminary results suggesting its role as a lead compound for future drug development programs.

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